2,7-Naphthalenediol, 1,1'-methylenedi-

Epoxy thermoset Glass transition temperature Semiconductor encapsulation

2,7‑Naphthalenediol, 1,1′‑methylenedi‑ (IUPAC: 1‑[(2,7‑dihydroxynaphthalen‑1‑yl)methyl]naphthalene‑2,7‑diol; CAS 68828‑45‑5; molecular formula C₂₁H₁₆O₄; MW 332.35 g mol⁻¹) is a methylene‑bridged dimer of 2,7‑dihydroxynaphthalene [REFS‑1]. Its structure features four phenolic hydroxyl groups arranged symmetrically on two naphthalene rings linked by a single methylene spacer.

Molecular Formula C21H16O4
Molecular Weight 332.3 g/mol
CAS No. 68828-45-5
Cat. No. B3056080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Naphthalenediol, 1,1'-methylenedi-
CAS68828-45-5
Molecular FormulaC21H16O4
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2CC3=C(C=CC4=C3C=C(C=C4)O)O)O)O
InChIInChI=1S/C21H16O4/c22-14-5-1-12-3-7-20(24)18(16(12)9-14)11-19-17-10-15(23)6-2-13(17)4-8-21(19)25/h1-10,22-25H,11H2
InChIKeyOQOANOQNIDTIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7‑Naphthalenediol, 1,1′‑methylenedi‑ (CAS 68828‑45‑5): Core Structural Identity and Industrial Positioning


2,7‑Naphthalenediol, 1,1′‑methylenedi‑ (IUPAC: 1‑[(2,7‑dihydroxynaphthalen‑1‑yl)methyl]naphthalene‑2,7‑diol; CAS 68828‑45‑5; molecular formula C₂₁H₁₆O₄; MW 332.35 g mol⁻¹) is a methylene‑bridged dimer of 2,7‑dihydroxynaphthalene [REFS‑1]. Its structure features four phenolic hydroxyl groups arranged symmetrically on two naphthalene rings linked by a single methylene spacer. This tetra‑functional, rigid aromatic architecture has been exploited primarily as a monomeric precursor for ultra‑high‑Tg epoxy resins and as a structural scaffold in supramolecular molecular tweezers [REFS‑2][REFS‑3]. Industrially, the compound is manufactured by acid‑catalysed condensation of 2,7‑dihydroxynaphthalene with formaldehyde, and it serves as the key intermediate for the corresponding tetra‑glycidyl ether epoxy monomer [REFS‑4].

Why 2,7‑Naphthalenediol, 1,1′‑methylenedi‑ Cannot Be Replaced by Generic Naphthalene Diols or Bisphenol‑A Epoxy Monomers


Simply substituting a generic aromatic diol (e.g., bisphenol‑A, 2,7‑dihydroxynaphthalene monomer, or the difunctional analog 1,1′‑methylenedi‑2‑naphthol) for this compound eliminates the tetra‑functionality that is essential for achieving simultaneous ultra‑high glass‑transition temperature and low moisture absorption in epoxy networks [REFS‑1][REFS‑2]. The rigid bis‑naphthalene‑methylene architecture imposes a highly constrained, high‑crosslink‑density topology that cannot be replicated by monomers with fewer functional groups, more flexible backbones, or different hydroxyl positioning; the resulting cured networks show markedly lower Tg and higher water uptake [REFS‑3]. For procurement decisions in high‑temperature electronic encapsulation or aerospace composites, these differences are quantitative and consequential—the wrong monomer choice can reduce continuous‑use temperature capability by >100 °C and increase humidity‑induced swelling by roughly 40% [REFS‑4].

Head‑to‑Head Quantitative Differentiation of 2,7‑Naphthalenediol, 1,1′‑methylenedi‑ vs. Closest Analogues


Glass Transition Temperature: Tetra‑Functional Naphthalene Epoxy vs. Cresol Novolac Epoxy (ECN)

The epoxy resin prepared from pure 1,1‑bis(2,7‑dihydroxy‑1‑naphthyl)methane (designated E‑a) achieves a cured‑network Tg of 328 °C, which is the highest Tg reported for an epoxy resin at the time of publication [REFS‑1]. This value exceeds the Tg of a conventional o‑cresol novolac epoxy (ECN) cured under identical conditions by a wide margin—ECN networks typically exhibit Tg values in the 180–220 °C range [REFS‑1]. When the tetra‑functional monomer is blended with lower‑functionality dimers to improve processability, the Tg of the cured mixed resin remains approximately 50 °C higher than that of ECN at equivalent melt viscosity [REFS‑2].

Epoxy thermoset Glass transition temperature Semiconductor encapsulation

Water Absorption: Tetra‑Functional Naphthalene Epoxy vs. α‑Naphthol‑Based Dimer Epoxy

Cured epoxy networks derived from 1,1‑bis(2,7‑diglycidyloxy‑1‑naphthyl)methane exhibit water absorption approximately 40 % lower than that of a comparable epoxy prepared from the difunctional α‑naphthol‑based methylene dimer [REFS‑1]. The hydrophobic naphthalene core combined with the high crosslink density from tetra‑functionality limits free‑volume and hydrophilic sites, reducing equilibrium moisture uptake. This same patent reports that even the mixed‑dimer epoxy displays water absorption roughly 40 % lower than ECN [REFS‑2].

Moisture resistance Epoxy encapsulant Reliability testing

Cure Kinetics: Tetra‑Glycidyl Ether (NNE) vs. Tetra‑Glycidyl Amine (TGDDM) Epoxy

In a direct comparative study of two tetra‑functional epoxy monomers cured with DDS, bis(2,7‑diglycidylether naphthalenediol) methane (NNE, derived from the target compound) cures more rapidly than tetraglycidyl diaminodiphenyl methane (TGDDM) during the chemically controlled regime [REFS‑1]. However, the earlier onset of vitrification and diffusion control in the NNE system leads to a lower ultimate epoxide conversion. The rigid bis‑naphthalene motif accelerates the initial crosslinking rate but also restricts chain mobility at earlier stages of cure, a kinetic signature that differentiates glycidyl ether tetra‑functional networks from glycidyl amine networks [REFS‑1][REFS‑2].

Cure kinetics Epoxy‑amine networks Vitrification

Hydroxyl Functionality: Tetra‑Functional Bis‑Dihydroxynaphthyl Methane vs. Di‑Functional Methylenedi‑2‑naphthol

The target compound possesses four phenolic –OH groups per dimer molecule, conferring tetra‑functionality after glycidylation, compared with only two –OH groups in the closely related analog 1,1′‑methylenedi‑2‑naphthol (CAS 1096‑84‑0) [REFS‑1]. In the study by Ogura and Takahashi, the dimeric naphthol DN‑a (prepared exclusively from 2,7‑DHN, i.e., the target compound) is tetra‑functional, while DN‑b (3.0 functionality) and DN‑c (2.6 functionality) are prepared by co‑condensing 2,7‑DHN with 2‑naphthol [REFS‑1]. Increasing functionality directly elevates crosslink density, which is the primary driver of the observed Tg increment from ~200 °C to 328 °C and the ~40 % reduction in water absorption [REFS‑1][REFS‑2]. The difunctional analog 1,1′‑methylenedi‑2‑naphthol yields epoxy networks with insufficient heat resistance for high‑end semiconductor packaging [REFS‑2].

Crosslink density Epoxy monomer design Structure‑property relationships

Melt Viscosity–Heat Resistance Balance: Tetra‑Functional Naphthalene Epoxy vs. High‑Tg Novolac Epoxies

A persistent problem with high‑Tg epoxy resins is that enhanced heat resistance typically comes at the cost of high melt viscosity, limiting filler loading and mouldability. The epoxy derived from the target compound achieves a melt viscosity of approximately 3 poise at 150 °C while maintaining a Tg 90 °C higher than a conventional α‑naphthol‑based analogue [REFS‑1]. By contrast, a novolak epoxy from 1,6‑dihydroxynaphthalene (epoxy resin E in the patent) exhibits a melt viscosity of 45 poise at 150 °C—15‑fold higher—while delivering a lower Tg [REFS‑2]. The mixed‑dimer variant further reduces melt viscosity to ≤1 poise at 150 °C while retaining a Tg still ≥50 °C above ECN [REFS‑1].

Melt viscosity Processability Semiconductor moulding compound

Molecular Recognition Scaffold: Bis‑Naphthalene Cleft vs. Anthracene‑Based Tweezers

The methylene‑bridged bis(2,7‑dihydroxynaphthalene) unit has been employed as a rigid, non‑chiral spacer in molecular tweezers, where the two naphthalene sidewalls define a hydrophobic cavity capable of binding aromatic guests through π‑stacking, CH/π, and CH/O interactions [REFS‑1]. Single‑crystal X‑ray diffraction of a tweezer built on this scaffold (compound 4 in Ghodratbeigi et al.) confirmed the self‑assembly and guest recognition properties in the solid state [REFS‑1]. Unlike the widely studied anthracene‑based tweezers, the 2,7‑dihydroxy substitution pattern offers additional hydrogen‑bonding sites that can be exploited for secondary interactions or further derivatisation. No quantitative binding‑affinity comparison with anthracene‑based tweezers is available in the literature; this differentiation is therefore structural and qualitative.

Molecular tweezers Host–guest chemistry π‑Stacking

Evidence‑Backed Application Scenarios for 2,7‑Naphthalenediol, 1,1′‑methylenedi‑ in High‑Performance Materials


Ultra‑High‑Tg Epoxy Encapsulant for Wide‑Bandgap Semiconductor Packaging

When converted to 1,1‑bis(2,7‑diglycidyloxy‑1‑naphthyl)methane and cured with DDS, the resulting network achieves a Tg of 328 °C [REFS‑1]—over 100 °C higher than standard ECN encapsulants. Combined with a melt viscosity of only 3 poise at 150 °C (versus 45 poise for a 1,6‑DHN novolak epoxy) [REFS‑2], this system is uniquely suited for transfer‑moulding encapsulation of SiC and GaN power devices where sustained operation above 200 °C and resistance to solder‑reflow temperatures are mandatory.

Low‑Moisture‑Ingress Composite Matrix for Aerospace Structures

The cured epoxy network exhibits approximately 40 % lower water absorption than both ECN and α‑naphthol‑based dimer epoxies under boiling‑water exposure [REFS‑3]. This quantitative moisture‑resistance advantage directly addresses the problem of hygrothermal degradation in carbon‑fibre‑reinforced polymer (CFRP) aerostructures, where moisture‑induced swelling and plasticisation reduce compressive strength and fatigue life at elevated service temperatures.

Rapid‑Cure Tetra‑Functional Epoxy for Filament‑Wound Pressure Vessels

Compared with the commercial tetra‑functional epoxy TGDDM, the NNE system derived from the target compound displays faster initial cure kinetics in the chemically controlled regime [REFS‑4]. This kinetic advantage can reduce mandrel residence time in filament winding of composite overwrapped pressure vessels (COPVs), while the high ultimate Tg ensures thermal stability during autoclave cure and subsequent service. Process engineers should note that the earlier vitrification of NNE necessitates a tailored post‑cure temperature ramp to achieve full conversion.

Hydroxyl‑Rich Scaffold for Derivatisable Molecular Tweezers in Supramolecular Catalysis

The tetra‑hydroxyl architecture of the target compound provides four synthetic attachment points, enabling the introduction of phosphonate, sulfate, or quaternary ammonium groups to create water‑soluble molecular tweezers [REFS‑5]. Although quantitative binding data are not yet available for head‑to‑head comparison with anthracene‑based tweezers, the structural versatility of this scaffold makes it a preferred starting material for academic and industrial groups developing novel host–guest catalysts, particularly where aqueous compatibility and multi‑valent guest recognition are desired.

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